2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide
Description
The compound 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide (CAS: 866150-97-2) is a synthetic acetamide derivative characterized by a morpholine ring substituted at the β-position of the propoxy chain attached to a para-substituted phenylacetamide core . Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.34 g/mol.
Properties
IUPAC Name |
2-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c16-15(19)9-12-1-3-14(4-2-12)21-11-13(18)10-17-5-7-20-8-6-17/h1-4,13,18H,5-11H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOXNROSKVCBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)CC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide typically involves the reaction of 4-(2-hydroxy-3-(morpholin-4-yl)propoxy)benzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction conditions, purification processes, and quality control to ensure consistent and high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels and signaling pathways in the body. This mechanism is of particular interest in the development of therapeutic agents for neurological and psychiatric disorders .
Comparison with Similar Compounds
Atenolol (2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide)
Key Differences :
- Substituent: Atenolol replaces the morpholine group with an isopropylamino (-NHCH(CH₃)₂) group .
- Pharmacology: Atenolol is a selective β₁-adrenergic receptor antagonist used for hypertension and angina. The isopropylamino group enhances β₁-receptor binding affinity, while the morpholine derivative lacks β-blocker activity due to altered receptor interactions .
- Physicochemical Properties: Solubility: Morpholine derivatives generally exhibit higher aqueous solubility than alkylamines due to the oxygen-rich heterocycle .
| Property | 2-{4-[2-Hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide | Atenolol |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄ | C₁₄H₂₂N₂O₃ |
| Substituent | Morpholin-4-yl | Isopropylamino |
| Therapeutic Class | Not established (research compound) | β₁-Selective antagonist |
| Aqueous Solubility | Higher (predicted) | Moderate |
| CAS Number | 866150-97-2 | 29122-68-7 |
Practolol (N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide)
Key Differences :
- Structural Variation: Practolol is an N-acetylated para-aminophenol derivative, whereas the target compound features a phenylacetamide backbone .
- Pharmacology: Practolol was withdrawn due to carcinogenicity but initially served as a β-blocker. Its N-acetyl linkage alters pharmacokinetics, increasing renal excretion compared to Atenolol .
| Property | This compound | Practolol |
|---|---|---|
| Core Structure | Phenylacetamide | N-Acetylated para-aminophenol |
| Substituent | Morpholin-4-yl | Isopropylamino |
| Toxicity | Not reported | Oculomucocutaneous syndrome |
| CAS Number | 866150-97-2 | 6673-35-4 |
N-{4-[2-Hydroxy-3-(2-methyl-4-nitro-1H-imidazol)propoxy]phenyl}acetamide
Key Differences :
- Substituent : A 2-methyl-4-nitroimidazole group replaces morpholine, conferring anti-urease and anti-inflammatory activity .
- Applications : This derivative targets bacterial infections (e.g., Helicobacter pylori) due to nitroimidazole’s redox-active properties, unlike the morpholine compound .
| Property | This compound | Nitroimidazole Derivative |
|---|---|---|
| Substituent | Morpholin-4-yl | 2-Methyl-4-nitroimidazole |
| Bioactivity | Not reported | Anti-urease, anti-inflammatory |
| Therapeutic Use | Research compound | Antimicrobial |
N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide
Key Differences :
| Property | This compound | Piperazinyl Derivative |
|---|---|---|
| Molecular Weight | 292.34 g/mol | 399.48 g/mol |
| Substituent | Morpholin-4-yl | 4-(4-Methoxyphenyl)piperazinyl |
| Lipophilicity | Moderate | High |
| Potential CNS Activity | Unlikely | Possible |
Atenolol Impurity D (2-[4-[(2RS)-3-Chloro-2-hydroxypropoxy]phenyl]acetamide)
Key Differences :
- Substituent: A chloro-hydroxypropoxy group replaces the amino/morpholine moiety, rendering it a non-therapeutic byproduct with reduced receptor affinity .
- Synthesis: Formed during Atenolol synthesis via incomplete amination or side reactions .
| Property | This compound | Atenolol Impurity D |
|---|---|---|
| Substituent | Morpholin-4-yl | 3-Chloro-2-hydroxypropoxy |
| Bioactivity | Research compound | Inactive impurity |
| Regulatory Status | Experimental | Controlled as a pharmaceutical impurity |
Biological Activity
2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide, also known by its CAS number 866150-97-2, is a compound characterized by a complex structure that includes a morpholine ring, a hydroxy group, and an acetamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H22N2O4
- Molecular Weight : 294.351 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
Synthesis
The synthesis of this compound typically involves the reaction of 4-(2-hydroxy-3-(morpholin-4-yl)propoxy)benzaldehyde with acetamide under optimized conditions to achieve high yields and purity. The industrial production methods focus on scaling up the synthesis while maintaining quality control.
The primary biological activity of this compound is attributed to its ability to inhibit selective norepinephrine reuptake. This mechanism is significant for its potential therapeutic applications in treating neurological and psychiatric disorders, as it can modulate neurotransmitter levels and influence various signaling pathways in the body.
Research Findings
- Neuropharmacological Effects : Studies indicate that compounds with similar structures have shown promise in modulating neurotransmitter systems. Specifically, the inhibition of norepinephrine reuptake may lead to antidepressant-like effects, making this compound a candidate for further investigation in mood disorder treatments.
- Enzyme Inhibition : Recent research has explored the compound's ability to inhibit specific enzymes related to metabolic pathways. For instance, it has been suggested that similar compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related therapies .
Case Study 1: Antidepressant Activity
A study investigated the effects of various norepinephrine reuptake inhibitors, including derivatives of this compound. Results indicated that these compounds significantly increased serotonin and norepinephrine levels in animal models, leading to improved behavioral outcomes associated with depression .
Case Study 2: Tyrosinase Inhibition
Another study focused on the compound's structural analogs and their effects on tyrosinase activity. The findings revealed that modifications to the phenolic structure could enhance or reduce inhibitory potency against tyrosinase, suggesting that this compound could be optimized for better efficacy in skin lightening agents .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrile | Similar morpholine structure | Moderate enzyme inhibition |
| {2-Hydroxy-4-[3-(morpholin-4-yl)propoxy]phenyl}(phenyl)methanone | Different functional group | Lower norepinephrine reuptake inhibition |
The unique combination of functional groups in this compound sets it apart from similar compounds, particularly in its selective action on norepinephrine pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
